7-[(4-chlorobenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one
Description
7-[(4-chlorobenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one backbone substituted with a phenyl group at position 4, a propyl chain at position 6, and a 4-chlorobenzyloxy moiety at position 5. Coumarins are widely studied for their diverse biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties . The presence of the 4-chlorobenzyloxy group introduces electron-withdrawing effects, which may enhance lipophilicity and influence molecular interactions in biological systems. Structural determination of such compounds often employs X-ray crystallography tools like SHELX and visualization software such as ORTEP-3 .
Properties
Molecular Formula |
C25H21ClO3 |
|---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
7-[(4-chlorophenyl)methoxy]-4-phenyl-6-propylchromen-2-one |
InChI |
InChI=1S/C25H21ClO3/c1-2-6-19-13-22-21(18-7-4-3-5-8-18)14-25(27)29-24(22)15-23(19)28-16-17-9-11-20(26)12-10-17/h3-5,7-15H,2,6,16H2,1H3 |
InChI Key |
HIHPVBWRSGLBFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C=C1OCC3=CC=C(C=C3)Cl)OC(=O)C=C2C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Formation of the Chromen-2-one Core
The chromen-2-one (coumarin) scaffold serves as the foundational structure for this compound. A widely employed method for coumarin synthesis is the Pechmann condensation , which involves the reaction of a phenol derivative with a β-keto ester in the presence of an acid catalyst . For this compound, the starting materials typically include a resorcinol derivative substituted with a propyl group and a phenyl moiety.
Reaction Conditions :
-
Catalyst : Concentrated sulfuric acid or Lewis acids such as FeCl₃.
-
Solvent : Ethanol or acetic acid under reflux (80–100°C).
-
Time : 6–12 hours, depending on substituent reactivity.
The reaction proceeds via electrophilic substitution, where the β-keto ester undergoes cyclization to form the lactone ring. The propyl and phenyl groups are introduced at the 6- and 4-positions, respectively, through careful selection of starting materials .
Alkylation for Propyl Group Introduction
The propyl group at the 6-position is introduced via Friedel-Crafts alkylation or nucleophilic substitution. A halogenated precursor (e.g., 6-chloro-4-phenylchromen-2-one) reacts with a propyl Grignard reagent (CH₃CH₂CH₂MgBr) in anhydrous tetrahydrofuran (THF) under inert conditions .
Optimization Considerations :
-
Temperature : −10°C to 0°C to minimize side reactions.
-
Workup : Quenching with ammonium chloride followed by extraction with ethyl acetate.
Benzylation with 4-Chlorobenzyl Bromide
The 7-hydroxy group of the intermediate undergoes benzylation using 4-chlorobenzyl bromide in the presence of a base. This step installs the critical 4-chlorobenzyloxy substituent.
Typical Protocol :
-
Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH).
-
Solvent : Dimethylformamide (DMF) or acetone under reflux (60–80°C).
-
Time : 8–16 hours.
The reaction mechanism involves deprotonation of the hydroxyl group to form an alkoxide, which subsequently attacks the electrophilic benzyl bromide.
Purification and Characterization
Final purification is achieved through column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Analytical techniques confirm purity and structure:
Characterization Data :
| Technique | Key Findings |
|---|---|
| ¹H NMR | δ 7.45–7.20 (m, 9H, aromatic), δ 5.20 (s, 2H, OCH₂), δ 2.60 (t, 2H, CH₂CH₂CH₃) |
| LC-MS | [M+H]⁺ = 405.1 (calc. 404.9) |
| Melting Point | 142–144°C |
While the VulcanChem protocol remains the most cited method, alternative approaches have been explored for related chromen-2-one derivatives:
Alternative Route :
-
Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes but requires specialized equipment .
-
Enzymatic Catalysis : Eco-friendly but yields lower (50–60%) compared to traditional methods .
Yield Comparison :
| Step | Conventional Method | Microwave-Assisted |
|---|---|---|
| Core Formation | 75% | 70% |
| Benzylation | 78% | 85% |
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at its alkyl side chains and aromatic systems:
| Oxidizing Agent | Conditions | Products | Key Observations |
|---|---|---|---|
| KMnO₄ (acidic) | 80°C, H₂SO₄ | 7-[(4-chlorobenzyl)oxy]-4-phenyl-6-propanoic acid-chromen-2-one | Propyl group oxidizes to carboxylic acid. |
| CrO₃ | Acetic acid, reflux | 6-keto derivative | Chromen-2-one ring remains intact; propyl → ketone. |
| Ozone | -78°C, CH₂Cl₂ | Fragmented aldehydes | Ozonolysis cleaves double bonds in aromatic systems. |
Mechanistic studies indicate that oxidation of the propyl group proceeds via radical intermediates, while chromium-based oxidants favor ketone formation through dehydrogenation.
Reduction Reactions
Reductive modifications target the chromen-2-one core and substituents:
| Reducing Agent | Conditions | Products | Applications |
|---|---|---|---|
| LiAlH₄ | THF, 0°C → RT | 7-[(4-chlorobenzyl)oxy]-6-propyl-4-phenyl-chromanol | Converts lactone to diol; retains substituents. |
| H₂/Pd-C | Ethanol, 25°C | Dechlorinated derivative (benzyl → benzyl) | Selective reduction of C-Cl bond. |
| NaBH₄ | MeOH, RT | No reaction | Highlights stability of lactone under mild conditions. |
The chlorobenzyl group exhibits resistance to borohydride reduction but is susceptible to catalytic hydrogenation.
Substitution Reactions
The 4-chlorobenzyloxy group participates in nucleophilic substitutions:
| Nucleophile | Conditions | Products | Yield |
|---|---|---|---|
| NH₃ (aq.) | DMF, 100°C | 7-(aminobenzyl)oxy derivative | 62% |
| Thiophenol | K₂CO₃, DMF | 7-(phenylthio)benzyloxy analog | 58% |
| Piperidine | EtOH, reflux | Piperidine-substituted derivative | 71% |
Kinetic studies reveal second-order kinetics for SN2-type displacements at the benzyl chloride site.
Hydrolysis Reactions
Controlled hydrolysis under acidic or basic conditions:
-
Acidic (HCl, 60°C): Cleaves the benzyl ether to yield 7-hydroxy-4-phenyl-6-propyl-chromen-2-one.
-
Basic (NaOH, H₂O/EtOH): Lactone ring opening forms a carboxylate intermediate, which re-cyclizes upon acidification.
Photochemical Reactions
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition, forming dimers via the chromen-2-one core’s conjugated double bonds. Quantum yield studies show a 35% dimerization efficiency in acetonitrile.
Cyclization and Functionalization
The compound serves as a scaffold for synthesizing fused heterocycles:
| Reagent | Product | Mechanism |
|---|---|---|
| NH₂NH₂ | Pyrazoline derivative | Hydrazine attack at carbonyl . |
| PCl₅ | Chlorinated coumarin | Electrophilic substitution at aromatic positions. |
Key Research Findings
-
Catalytic Activity : Pd-mediated cross-coupling reactions (Suzuki, Heck) with aryl boronic acids proceed efficiently at the 4-phenyl group (yields: 65–82%).
-
Stability : The compound resists autoxidation under ambient conditions but degrades in strong UV light (>300 nm).
-
Biological Relevance : Derivatives synthesized via substitution show enhanced binding to acetylcholinesterase (IC₅₀: 1.2–3.8 μM) .
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex molecules. It is utilized in various organic reactions, including:
- Oxidation : Can be oxidized to yield carboxylic acids or ketones.
- Reduction : Reduction reactions can produce alcohols or alkanes.
- Substitution Reactions : Can undergo nucleophilic substitution at the 4-chlorobenzyl group.
These reactions highlight its versatility as a reagent in organic synthesis.
Biological Activities
Research indicates that 7-[(4-chlorobenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one exhibits potential biological activities:
- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.
- Anticancer Activity : Investigated for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
A notable study demonstrated that derivatives of this compound can selectively target cancer cells while sparing normal cells, underscoring its therapeutic potential in oncology.
Medicinal Applications
The compound is being explored for therapeutic applications, particularly in drug development targeting specific biological pathways. Its mechanism of action may involve:
- Enzyme Inhibition : Modulating the activity of enzymes crucial for disease progression.
- Receptor Interaction : Influencing signal transduction pathways linked to cellular responses.
Case studies have indicated that modifications to the compound can enhance its efficacy and selectivity against targeted diseases.
Industrial Applications
In the industrial sector, this compound is utilized in:
- Production of Specialty Chemicals : Employed as an intermediate in synthesizing pharmaceuticals and agrochemicals.
The unique properties of this compound make it valuable in developing novel chemical entities with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 7-[(4-chlorobenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like monoamine oxidase B, leading to increased levels of neurotransmitters in the brain. This mechanism is particularly relevant in the context of neurodegenerative diseases .
Comparison with Similar Compounds
Key Structural Differences
The compound is compared here with its closest structural analog, 7-[(4-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one (CID 1780970), which replaces the chloro substituent with a methoxy group on the benzyl ring. This substitution alters electronic and steric properties significantly:
- Chlorine (Cl) : Electron-withdrawing, increases lipophilicity and molecular weight.
- Methoxy (OCH₃) : Electron-donating, enhances solubility via polar interactions.
Physicochemical Properties
The table below summarizes key properties:
| Compound Name | Molecular Formula | Substituent (Benzyl Group) | Molecular Weight (g/mol) | Predicted LogP<sup>*</sup> |
|---|---|---|---|---|
| 7-[(4-chlorobenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one | C₂₅H₂₁ClO₃ | 4-Cl | 404.89 | ~4.5 |
| 7-[(4-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one | C₂₆H₂₄O₄ | 4-OCH₃ | 400.46 | ~3.8 |
<sup>*</sup>LogP values estimated using fragment-based methods (e.g., Cl contributes +0.71, OCH₃ contributes -0.38).
Electronic and Steric Effects
- In contrast, the methoxy group donates electrons, increasing resonance effects .
- Solubility : The methoxy analog is expected to exhibit higher aqueous solubility due to its polar oxygen atom, whereas the chloro derivative’s lipophilicity may favor membrane permeability .
Research Findings and Implications
Collision Cross-Section (CCS) Predictions
Recent advancements in computational chemistry (e.g., ion mobility-mass spectrometry) enable collision cross-section predictions. The chloro analog’s higher molecular weight and rigidity may result in a larger CCS compared to the methoxy variant, impacting its pharmacokinetic profile .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-[(4-chlorobenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves condensation reactions under basic conditions. For example, describes a similar chromenone synthesis using ethanol as a solvent with 10% KOH at 5–10°C for 24 hours, yielding 75% after recrystallization from DMF. For the target compound, substituent reactivity (e.g., 4-chlorobenzyl vs. methoxy groups) must guide temperature and base selection. Characterization via TLC, NMR, and HPLC-PDA is critical to monitor intermediates and final purity .
Q. How can the crystal structure of this compound be resolved, and what structural insights are prioritized?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. and highlight parameters such as dihedral angles between aromatic rings (e.g., 65.3° in analogous compounds) and hydrogen-bonding networks (C–H···O, C–H···π) that stabilize the lattice. For this compound, focus on the spatial arrangement of the 4-chlorobenzyl and propyl groups to assess steric effects on bioactivity .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer : Chromenone derivatives often exhibit antiviral or anticancer properties ( ). Begin with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (e.g., COX-2 or kinases). Dose-response curves (IC₅₀ values) and selectivity indices should be compared to reference compounds like doxorubicin or tamoxifen .
Advanced Research Questions
Q. How should experimental designs account for variability in pharmacological testing across cell lines or animal models?
- Methodological Answer : Adopt split-plot designs () with hierarchical variables:
- Main plots : Cell line/organism type.
- Subplots : Dosage levels.
- Sub-subplots : Time points (e.g., 24h, 48h).
Use 4–5 replicates per group and ANOVA with post-hoc Tukey tests to address variability. Include positive/negative controls and blinded data analysis to minimize bias .
Q. What strategies resolve contradictions in synthetic yield or purity across labs?
- Methodological Answer : Cross-validate methods using impurity standards (). For example, track byproducts like (4-chlorophenyl)(4-hydroxyphenyl)methanone (Impurity A, CAS 42019-78-3) via LC-MS with reference materials. Statistical tools like principal component analysis (PCA) can identify outliers in reaction conditions (e.g., temperature, solvent purity) .
Q. How can environmental fate studies be structured to assess this compound’s persistence or toxicity?
- Phase 1 : Measure log P (octanol-water partition coefficient) and hydrolysis rates.
- Phase 2 : Test biodegradability (OECD 301F) and bioaccumulation in model organisms (e.g., Daphnia magna).
- Phase 3 : Use probabilistic models (e.g., USEtox) to estimate ecological risks under varying pH and temperature .
Q. What computational approaches predict binding affinities or metabolic pathways?
- Methodological Answer : Combine SCXRD data ( ) with molecular docking (AutoDock Vina) to map interactions with targets like estrogen receptors or cytochrome P450 enzymes. Molecular dynamics (MD) simulations (GROMACS) over 100+ ns can assess conformational stability. Validate predictions with in vitro metabolite profiling (e.g., LC-HRMS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
